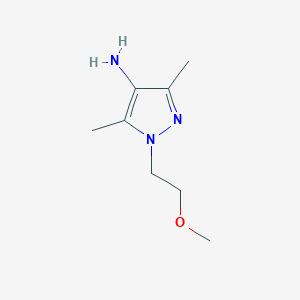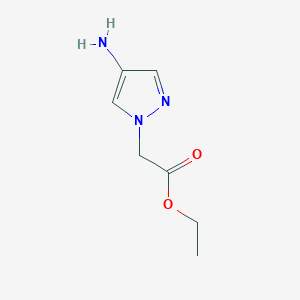![molecular formula C16H39NO4Si4 B3085199 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide CAS No. 115257-95-9](/img/structure/B3085199.png)
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide
描述
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide is a specialized compound often used in the synthesis of advanced materials, particularly in the field of silicone-based polymers. This compound is known for its unique structural properties, which include a combination of organic and inorganic elements, making it highly versatile in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with a silane compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trimethylsilyl chloride and a base such as triethylamine. The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum yield.
化学反应分析
Types of Reactions
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the silicon atoms, to form a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various silanol and silane derivatives, which can be further functionalized for specific applications.
科学研究应用
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced silicone-based materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable, biocompatible polymers.
Industry: Applied in the production of high-performance coatings and adhesives.
作用机制
The mechanism of action of 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide involves its ability to form stable, flexible polymers through the formation of siloxane bonds. These bonds provide the compound with its unique properties, such as high thermal stability and resistance to degradation. The molecular targets and pathways involved include the interaction with various functional groups, leading to the formation of cross-linked networks.
相似化合物的比较
Similar Compounds
3-[Tris(trimethylsiloxy)silyl]propyl methacrylate: Similar in structure but differs in the functional groups attached to the silicon atoms.
N-(3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl)methacrylamide: Another related compound with different substituents.
Uniqueness
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide is unique due to its specific combination of organic and inorganic elements, which provides it with a distinct set of properties. Its ability to form stable, flexible polymers makes it particularly valuable in applications requiring high-performance materials.
属性
IUPAC Name |
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H39NO4Si4/c1-15(2)16(18)17-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNDNMHBSSSIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

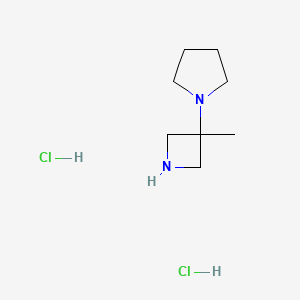
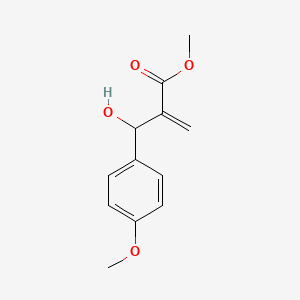
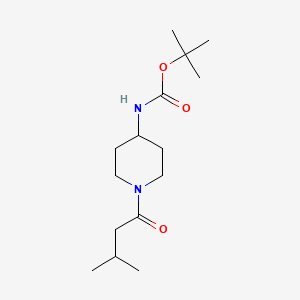
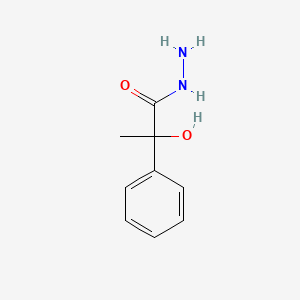
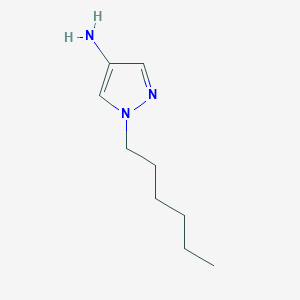
![Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3085150.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085155.png)
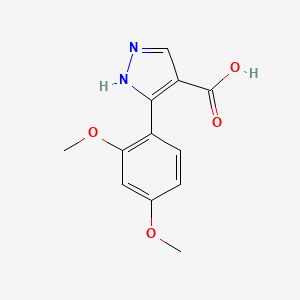
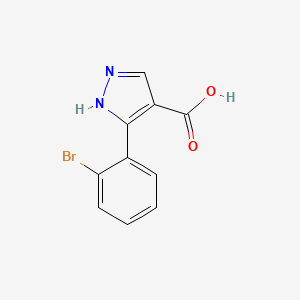
![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)
![(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3085208.png)
